molecular formula C9H11NO B2890754 (3R)-1,2,3,4-Tetrahydroquinolin-3-OL CAS No. 1119238-24-2

(3R)-1,2,3,4-Tetrahydroquinolin-3-OL

Cat. No.: B2890754
CAS No.: 1119238-24-2
M. Wt: 149.193
InChI Key: BCUWDJPRIHGCRN-MRVPVSSYSA-N
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Description

Significance of Tetrahydroquinoline Derivatives as Important Chemical Motifs and Building Blocks in Organic Synthesis

The 1,2,3,4-tetrahydroquinoline (B108954) framework is recognized as a "privileged scaffold" in medicinal chemistry, a term designated for molecular structures that are capable of binding to multiple biological targets. nih.gov This versatility has established tetrahydroquinoline derivatives as crucial building blocks in organic synthesis. researchgate.net Their structural motif is found in a wide array of natural alkaloids and has been incorporated into a vast number of synthetic compounds with significant pharmacological applications. nih.goveurekaselect.com

The broad spectrum of biological activities associated with these compounds underscores their importance. nih.gov Derivatives have been investigated for numerous therapeutic uses, including as anticancer, antiarrhythmic, antimalarial, antiviral, and anti-inflammatory agents. nih.goveurekaselect.comwikipedia.orgmdpi.com For instance, drugs like Nicainoprol (an antiarrhythmic) and Oxamniquine (a schistosomicide) feature the tetrahydroquinoline core. nih.govwikipedia.orgchemicalbook.com This wide-ranging bioactivity has made the synthesis of novel tetrahydroquinoline derivatives a persistent goal for chemists, aiming to explore new therapeutic avenues and develop more effective drugs. eurekaselect.comtandfonline.com The development of efficient synthetic methodologies, particularly domino reactions, has been instrumental in generating diverse tetrahydroquinolines with unique substitution patterns for further study. nih.gov

Overview of Chiral 1,2,3,4-Tetrahydroquinolines in Contemporary Organic Chemistry

Chirality is a fundamental aspect of molecular recognition in biological systems. For many pharmaceuticals, only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the development of methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of modern organic and medicinal chemistry. nih.gov

In the context of tetrahydroquinolines, the synthesis of enantiomerically pure derivatives is of paramount importance for creating specific and effective therapeutic agents. dicp.ac.cn Contemporary organic chemistry has seen significant advancements in the asymmetric synthesis of these chiral scaffolds. Key strategies that have emerged include:

Organocatalysis : The use of small, chiral organic molecules to catalyze enantioselective reactions. This approach has been successfully applied to the synthesis of tetrahydroquinolines through mechanisms like aza-Michael reactions and [4+2] cycloannulations, yielding products with high enantioselectivity. acs.orgthieme-connect.com

Asymmetric Hydrogenation : This is considered one of the most direct methods for producing chiral tetrahydroquinolines, often involving the hydrogenation of a quinoline (B57606) precursor using a chiral metal catalyst. dicp.ac.cnorganic-chemistry.org For example, iridium-diamine catalysts have been used effectively for this purpose. wikipedia.org

Cascade Reactions : One-pot multi-step reactions that build molecular complexity efficiently. Researchers have developed cascade processes that combine steps like cyclization and asymmetric transfer hydrogenation, often catalyzed by a single chiral phosphoric acid, to produce chiral tetrahydroquinolines from simple starting materials. dicp.ac.cnorganic-chemistry.org

These advanced synthetic tools provide chemists with precise control over stereochemistry, enabling the creation of specific chiral 1,2,3,4-tetrahydroquinolines for biological evaluation and as building blocks for more complex molecules. researchgate.net

Selected Asymmetric Synthesis Methods for Chiral Tetrahydroquinolines
MethodCatalyst TypeKey ReactionReference
OrganocatalysisCinchona Alkaloid-Based Amines[4+2] Cycloannulation acs.org
Asymmetric Transfer HydrogenationChiral Phosphoric AcidDehydrative Cyclization/Reduction organic-chemistry.org
Metal-Catalyzed HydrogenationChiral Iridium ComplexesAsymmetric Hydrogenation of Quinolines wikipedia.org
Relay CatalysisVisible-Light Induction & Brønsted AcidPhotocyclization/Transfer Hydrogenation dicp.ac.cnorganic-chemistry.org

Research Trajectories and Academic Focus on (3R)-1,2,3,4-Tetrahydroquinolin-3-OL within Heterocyclic Compound Studies

Within the vast family of chiral tetrahydroquinolines, this compound and its related 3-hydroxy analogs represent a specific area of academic inquiry. The introduction of a hydroxyl group at the C3 position not only introduces a chiral center but also provides a functional handle for further synthetic modifications. Research has indicated that a C3 hydroxyl group can be important for improving selectivity towards certain biological targets, such as the glucocorticoid receptor. researchgate.net

Academic focus on this particular scaffold has largely centered on the development of novel synthetic routes to access it in an enantiomerically pure form. One notable method involves a CoCl₂-catalyzed reductive cyclization of nitro cyclic sulfides, which serves as a strategy for constructing chiral 3-substituted tetrahydroquinolines. researchgate.net Another innovative approach detailed in patent literature describes a concise process for synthesizing chiral 3-substituted tetrahydroquinoline derivatives, including (R)-tetrahydroquinolin-3-ol, with high enantioselectivity. google.com This process utilizes an L-proline catalyzed asymmetric α-functionalization of an aldehyde, followed by an in situ reductive cyclization via catalytic hydrogenation. google.com

The academic interest in this compound is not just for its potential intrinsic bioactivity but also for its utility as a key chiral intermediate. For example, it serves as a precursor in the synthesis of more complex and pharmacologically relevant therapeutic agents like (-)-Sumanirole, a compound developed for treating Parkinson's disease. google.com This highlights the role of this compound as a valuable building block in the synthesis of high-value molecules, driving further research into its efficient and stereoselective preparation.

Reported Synthetic Approaches to Chiral Tetrahydroquinolin-3-ols
MethodologyKey Reagents/CatalystsSignificanceReference
Reductive CyclizationCoCl₂, NaBH₄Construction of chiral 3-substituted tetrahydroquinolines. researchgate.net
Organocatalytic CascadeL-proline, Pd/C, H₂Provides high enantioselectivity for (R)-tetrahydroquinolin-3-ol derivatives. google.com

Properties

IUPAC Name

(3R)-1,2,3,4-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUWDJPRIHGCRN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations and Conformational Analysis of 3r 1,2,3,4 Tetrahydroquinolin 3 Ol

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. wikipedia.org For (3R)-1,2,3,4-Tetrahydroquinolin-3-OL, the designation '(3R)' specifies the configuration at the carbon atom at position 3 of the tetrahydroquinoline ring. This assignment is made using the Cahn-Ingold-Prelog (CIP) priority rules, where the four substituents attached to the chiral center are ranked based on atomic number. libretexts.org When the molecule is oriented with the lowest-priority substituent pointing away from the viewer, the sequence from the highest to the lowest of the remaining three substituents is traced. If this sequence is clockwise, the configuration is designated 'R' (from the Latin rectus, meaning right). wikipedia.orglibretexts.org

Experimentally, the absolute configuration of chiral compounds like this compound can be determined through several advanced analytical techniques. While X-ray crystallography of a single crystal provides the most definitive evidence, it is not always feasible. wikipedia.org Spectroscopic methods such as Vibrational Circular Dichroism (VCD) are powerful alternatives. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., the 'R' configuration), an unambiguous assignment of the absolute stereochemistry can be made. researchgate.net

Conformational Preferences of the 1,2,3,4-Tetrahydroquinoline (B108954) Ring System

The saturated portion of the 1,2,3,4-tetrahydroquinoline (THQ) ring is not planar and can adopt several conformations to minimize ring strain. libretexts.org High-level quantum chemistry calculations and microwave spectroscopy have been used to investigate the precise molecular structures of THQ conformers. nih.gov Computational studies have identified multiple stable conformations, typically existing as pairs of energetically equivalent enantiomers. nih.gov The energy barrier between these conformers can be low, allowing for rapid interconversion at room temperature. nih.gov The most stable conformations are generally found to be twisted half-chair forms. researchgate.net

Half-Chair Conformation Analysis

The 1,2,3,4-tetrahydroquinoline ring system preferentially adopts a half-chair conformation, which minimizes both angle and torsional strain. researchgate.net This conformation is analogous to that of cyclohexene, where four of the ring atoms are roughly in a plane, and the other two are puckered out of the plane. The half-chair is significantly more stable than other potential conformations like the boat or sofa forms. researchgate.net The energy barrier to interconversion between two chair conformations often proceeds through a higher-energy half-chair intermediate. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing these conformations in solution. The magnitude of the coupling constants (J-values) between adjacent protons provides detailed information about their dihedral angles, which in turn defines the ring's shape. researchgate.net For example, large coupling constants between two protons often indicate a trans-diaxial relationship, a key feature of a chair-like conformation.

Substituent Effects on Ring Conformation

The introduction of a substituent, such as the hydroxyl (-OH) group at the C3 position in this compound, influences the conformational equilibrium of the ring. Substituents on a cyclohexane-like ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.orglibretexts.org

Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions with other axial atoms on the same side of the ring. youtube.commsu.edu In the half-chair conformation of tetrahydroquinoline, these positions are referred to as pseudo-axial and pseudo-equatorial. The hydroxyl group at C3 will exist in an equilibrium between these two orientations. The preferred conformation will be the one that minimizes steric strain, placing the -OH group in the more stable pseudo-equatorial position. The energy difference between the two conformers determines their relative populations at equilibrium. masterorganicchemistry.com

Table 1: Influence of Substituent Position on Conformation Stability
Substituent PositionKey Steric InteractionsRelative Stability
Pseudo-axialPotential 1,3-diaxial interactionsLess Stable
Pseudo-equatorialFewer steric clashesMore Stable

Control of Stereoselectivity and Enantiodivergence in Synthetic Pathways

The synthesis of a specific enantiomer like this compound requires stereoselective methods. Asymmetric catalysis is a highly effective strategy for obtaining enantiopure molecules. nih.gov This often involves the use of chiral catalysts, such as transition metal complexes with chiral ligands (e.g., Iridium or Rhodium), which can facilitate reactions like asymmetric hydrogenation or asymmetric transfer hydrogenation. mdpi.comacs.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

A sophisticated strategy in asymmetric synthesis is enantiodivergence, where both enantiomers of a product can be selectively synthesized from the same starting material by simply modifying the reaction conditions or the catalyst. acs.org For instance, in the iridium-catalyzed asymmetric hydrogenation of quinolines, it has been demonstrated that the choice of solvent can reverse the enantioselectivity. acs.orgresearchgate.net Using a specific catalyst, the (R)-enantiomer might be produced in a non-polar solvent like toluene (B28343), while the (S)-enantiomer is formed in a polar protic solvent like ethanol. nih.govacs.org This provides a highly efficient route to either enantiomer of a chiral tetrahydroquinoline derivative.

Table 2: Example of Enantiodivergent Synthesis via Solvent Control
Catalyst SystemSolventPredominant EnantiomerReported Enantiomeric Excess (ee)
Ir-Complex / Chiral LigandToluene / Dioxane(R)-TetrahydroquinolineUp to 98% ee
Ir-Complex / Chiral LigandEthanol (EtOH)(S)-TetrahydroquinolineUp to 94% ee

Data derived from studies on substituted quinolines. nih.govacs.org

Chirality Transfer and Amplification Phenomena in Tetrahydroquinoline Systems

Chirality transfer occurs in a chemical reaction where the stereochemistry of a reactant dictates the stereochemistry of the product. In the synthesis of complex tetrahydroquinolines, if a starting material already possesses a chiral center, it can influence the creation of new chiral centers during the reaction. Asymmetric transfer hydrogenation is a powerful method where chirality is transferred from a chiral catalyst to the product. acs.org The process involves the sequential reduction of different functional groups, with the catalyst controlling the stereochemical outcome at each step. acs.org

Chirality amplification is a phenomenon where a product with a high enantiomeric excess is generated from a reaction mixture that initially had a very low enantiomeric excess. While not widely documented specifically for this compound, this concept is crucial in asymmetric autocatalysis. Such processes are of significant interest as they can explain how a small initial imbalance in chirality could lead to the homochirality observed in biological systems.

Diastereomeric Relationships and Separations

When a molecule contains more than one chiral center, stereoisomers that are not mirror images of each other can exist; these are known as diastereomers. For example, in the synthesis of tetrahydroquinolines with substituents at both the C2 and C3 positions, four possible stereoisomers can be formed: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, while the relationship between (2R, 3R) and (2R, 3S) is diastereomeric.

Diastereomers have different physical properties (e.g., boiling points, solubility, and chromatographic retention) which allows for their separation by standard laboratory techniques such as column chromatography or crystallization. nih.gov In many synthetic strategies, the goal is to achieve high diastereoselectivity, meaning the reaction preferentially forms one diastereomer over the others. nih.gov For example, certain [4+2] annulation reactions to form tetrahydroquinoline derivatives have been shown to proceed with excellent diastereomeric ratios (dr > 20:1), simplifying the purification process significantly. nih.govfrontiersin.org

Chemical Transformations and Derivatization Strategies of the 3r 1,2,3,4 Tetrahydroquinolin 3 Ol Scaffold

Functionalization of the Hydroxyl Group (e.g., esterification, etherification)

The secondary hydroxyl group at the C3 position of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL is a prime site for functionalization, enabling the introduction of various substituents through esterification and etherification. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

Esterification: The formation of esters from the 3-hydroxyl group can be achieved through various standard methods. Acylation with acyl chlorides or anhydrides in the presence of a base is a common approach. A notable method for achieving esterification with inversion of stereochemistry at the C3 position is the Mitsunobu reaction. wikipedia.orgnih.gov This reaction utilizes a phosphine, typically triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgnih.gov This stereoinversion is a powerful tool for accessing the diastereomeric counterpart of the starting material.

Etherification: The synthesis of ethers from the 3-hydroxyl group can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to avoid competing elimination reactions.

While specific examples detailing the esterification and etherification of this compound are not extensively documented in readily available literature, the general principles of these reactions are widely applicable to this scaffold. The reactivity of the hydroxyl group may be influenced by the electronic properties of the tetrahydroquinoline ring system.

Table 1: Representative Functionalization Reactions of the Hydroxyl Group
Reaction TypeReagents and ConditionsProduct TypeKey Features
Esterification (Mitsunobu)Carboxylic acid, Triphenylphosphine, Diethyl azodicarboxylate (DEAD)3-O-Acyl-1,2,3,4-tetrahydroquinolineInversion of stereochemistry at C3. wikipedia.orgnih.gov
Etherification (Williamson)1. Strong base (e.g., NaH) 2. Alkyl halide3-O-Alkyl-1,2,3,4-tetrahydroquinolineFormation of an ether linkage.

Chemical Modifications at the Nitrogen Atom (e.g., N-alkylation, N-acylation, N-sulfonylation)

The secondary amine at the N1 position of the tetrahydroquinoline ring is another key site for derivatization. N-alkylation, N-acylation, and N-sulfonylation are common transformations that introduce a wide array of functional groups, impacting the molecule's basicity, steric bulk, and potential for intermolecular interactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through reductive amination or nucleophilic substitution with alkyl halides. A boronic acid-catalyzed, one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde has been demonstrated as a step-economical synthesis of N-alkyl tetrahydroquinolines. acs.org This method is compatible with a variety of functional groups. acs.org

N-Acylation: The nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. A notable example is the synthesis of a hybrid molecule containing the 1,2,3,4-tetrahydroquinoline (B108954) scaffold and ibuprofen. mdpi.com This was achieved by the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com This strategy is widely used in medicinal chemistry to create hybrid drugs.

N-Sulfonylation: The reaction of the tetrahydroquinoline nitrogen with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification can significantly alter the electronic properties of the nitrogen atom and introduce functionalities that can participate in hydrogen bonding.

Table 2: Examples of Chemical Modifications at the Nitrogen Atom
ModificationReagents and ConditionsProductReference
N-AlkylationAldehyde, Hantzsch ester, Arylboronic acid catalystN-Alkyl-(3R)-1,2,3,4-tetrahydroquinolin-3-ol acs.org
N-Acylation2-(4-isobutylphenyl)propanoyl chloride, Triethylamine (B128534)1-(3-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one mdpi.com
N-SulfonylationSulfonyl chloride, Base (e.g., Pyridine)N-Sulfonyl-(3R)-1,2,3,4-tetrahydroquinolin-3-olGeneral Method

Substitution Reactions on the Aromatic Core

The benzene (B151609) ring of the tetrahydroquinoline scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule. The position of substitution is directed by the activating effect of the annulated amine and the electronic nature of any existing substituents.

Nitration: The nitration of 1,2,3,4-tetrahydroquinoline and its N-acetyl derivative has been studied, revealing that the position of nitration is highly dependent on the state of the nitrogen atom. bioengineer.orgnih.gov Nitration of 1,2,3,4-tetrahydroquinoline itself yields exclusively the 7-nitro derivative. bioengineer.org In contrast, nitration of N-acetyl-1,2,3,4-tetrahydroquinoline followed by hydrolysis gives a mixture of the 6-nitro and 7-nitro isomers. bioengineer.orgnih.gov A thorough study on the nitration of N-protected tetrahydroquinolines has shown that total regioselectivity for the 6-position can be achieved under certain conditions. wikipedia.org

Bromination: The bromination of tetrahydroquinolines can also lead to substitution on the aromatic ring. The reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid results in the formation of the 6,8-dibromo derivative, while preserving the tetrahydroquinoline ring. youtube.com N-substitution can lead to selective monobromination at the 6-position. youtube.com

Table 3: Electrophilic Aromatic Substitution on the Tetrahydroquinoline Core
ReactionSubstrateReagents and ConditionsMajor Product(s)Reference
Nitration1,2,3,4-TetrahydroquinolineNitric acid7-Nitro-1,2,3,4-tetrahydroquinoline bioengineer.org
NitrationN-Acetyl-1,2,3,4-tetrahydroquinolineNitric acid, followed by hydrolysis6-Nitro- and 7-Nitro-1,2,3,4-tetrahydroquinoline bioengineer.orgnih.gov
Bromination2-Phenyl-1,2,3,4-tetrahydroquinolineBromine in acetic acid6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline youtube.com

Regioselective and Diastereoselective Chemical Conversions

The inherent chirality of this compound makes it a valuable substrate for stereoselective reactions, where the existing stereocenter at C3 can influence the stereochemical outcome of newly formed chiral centers. Furthermore, the different reactive sites on the molecule allow for regioselective transformations.

Diastereoselective Reactions: The synthesis of functionalized tetrahydroquinoline derivatives has been achieved with high diastereoselectivity. acs.orgnih.gov For instance, the reduction of an imine intermediate in a domino reaction to form a tetrahydroquinoline was found to be highly diastereoselective, with hydrogen addition occurring on the face opposite to a C4 ester group, resulting in a cis relationship between the C2 and C4 substituents. mdpi.com While this example illustrates the de novo synthesis of a substituted tetrahydroquinoline, the principle of substrate-controlled diastereoselectivity is applicable to reactions performed on the this compound scaffold, where the C3 hydroxyl group can direct the approach of reagents.

Regioselective Conversions: The regioselectivity of reactions such as the ring-opening of epoxides can be influenced by the reaction conditions. youtube.comyoutube.com In the context of tetrahydroquinoline synthesis, the regioselective opening of epoxide precursors can be a key step in establishing the desired substitution pattern. For example, under basic or nucleophilic conditions, the ring-opening of an unsymmetrical epoxide generally occurs at the less sterically hindered carbon via an SN2 mechanism. youtube.com In contrast, under acidic conditions, the reaction proceeds through a transition state with significant carbocation character, leading to preferential attack at the more substituted carbon that can better stabilize a positive charge. youtube.comyoutube.com

Ring System Rearrangements and Scaffolding Modifications

Modification of the core heterocyclic ring system of this compound can lead to novel scaffolds with unique three-dimensional shapes and biological properties. Ring expansion, contraction, and other skeletal rearrangements are powerful strategies for exploring new chemical space.

Ring Expansion: Tetrahydroquinoline derivatives can undergo ring-expansion reactions to form larger ring systems. For example, a ring-expanding variant of the Truce-Smiles rearrangement has been used to access doubly benzo-fused medium-ring lactams of 10 or 11 members from substituted tetrahydroquinolines. researchgate.net Another important rearrangement is the Beckmann rearrangement, which converts a cyclic oxime into a lactam, effectively inserting a nitrogen atom into the ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgbyjus.com This reaction could potentially be applied to a 4-oxo-1,2,3,4-tetrahydroquinoline derivative, which could be synthesized from this compound by oxidation of the hydroxyl group.

Skeletal Editing: More advanced strategies for scaffold modification, sometimes referred to as "skeletal editing," allow for the transformation of one ring system into another. bioengineer.org Recent work has demonstrated switchable skeletal editing of quinolines to produce indolines and indoles through cyclizative sequential rearrangements. bioengineer.org These mechanistically complex transformations involve orchestrated bond cleavage and formation, offering a powerful approach to scaffold diversification. bioengineer.org

Table 4: Examples of Ring System Rearrangements and Modifications
Rearrangement/ModificationStarting Material TypeProduct TypeKey Transformation
Truce-Smiles RearrangementSubstituted TetrahydroquinolineBenzo-fused medium-ring lactamRing expansion (n to n+4). researchgate.net
Beckmann RearrangementCyclic oxime (from 4-oxo-tetrahydroquinoline)LactamRing expansion via nitrogen insertion. wikipedia.orgmasterorganicchemistry.com
Skeletal EditingQuinoline (B57606)Indoline/IndoleCyclizative sequential rearrangement. bioengineer.org

Advanced Characterization and Spectroscopic Analysis of 3r 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are paramount for determining the molecular structure of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the structural components through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the aromatic protons, the diastereotopic methylene protons at C2 and C4, the methine proton at C3, and the protons of the N-H and O-H groups.

2D NMR: Techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY for Stereochemistry: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is vital for determining the relative stereochemistry. It identifies protons that are close in space, irrespective of their bonding connectivity. For the tetrahydroquinoline ring, which adopts a half-chair conformation, NOESY can reveal spatial correlations, for instance, between the proton at C3 and the axial or equatorial protons at C2 and C4, helping to confirm the conformation of the molecule in solution.

Position ¹H Chemical Shift (δ, ppm) (Illustrative) ¹³C Chemical Shift (δ, ppm) (Illustrative)
N-H4.15 (s, 1H)-
C23.25 (dd, 1H), 2.95 (dd, 1H)48.5
C34.05 (m, 1H)68.2
C42.80 (dd, 1H), 2.70 (dd, 1H)30.1
C4a-123.5
C56.95 (d, 1H)128.8
C66.60 (t, 1H)117.3
C76.85 (t, 1H)126.5
C86.50 (d, 1H)114.6
C8a-144.7
O-H2.10 (d, 1H)-

Note: Data are illustrative and represent expected values for this class of compound.

Mass spectrometry is employed to determine the precise molecular weight and to gain structural information through controlled fragmentation of the molecule. For this compound (C₉H₁₁NO), the expected monoisotopic mass is approximately 149.0841 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern, typically studied using techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) in tandem MS, provides a fingerprint of the molecule. Key fragmentation pathways for tetrahydroquinolines often involve the loss of a hydrogen atom from the position alpha to the nitrogen, leading to a stable ion. For the 3-hydroxy derivative, characteristic fragmentation would likely include:

Loss of a hydrogen radical (M-1) to form a stabilized cation.

Loss of the hydroxyl group as a water molecule (M-18), particularly under certain ionization conditions.

Retro-Diels-Alder (RDA) type cleavage of the heterocyclic ring, a common pathway for tetrahydroquinolines, which can help confirm the core structure.

m/z (Illustrative) Proposed Fragment Formula of Lost Neutral
149[M]⁺-
148[M-H]⁺H
132[M-OH]⁺OH
131[M-H₂O]⁺H₂O
130[M-H-H₂O]⁺H, H₂O
120[M-CH₂OH]⁺CH₂OH
106[RDA Fragment]⁺C₂H₅N

Note: Data are illustrative and represent expected fragmentation patterns.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govspringernature.com It provides precise data on bond lengths, bond angles, and torsional angles. Most importantly for a chiral, enantiomerically pure compound, this technique can unambiguously determine its absolute configuration. researchgate.netthieme-connect.de

For this compound, a successful crystallographic analysis would confirm the R configuration at the C3 stereocenter. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. thieme-connect.de The Flack parameter is a critical value derived from the data refinement; a value close to zero for a known enantiomer confirms that the assigned absolute configuration is correct. nih.gov The analysis also reveals details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing.

Parameter (Illustrative) Value
Chemical FormulaC₉H₁₁NO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)8.45
c (Å)16.21
Flack Parameter0.05(7)

Note: Data are illustrative and represent plausible crystallographic parameters for a chiral organic molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analysis

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for confirming the presence of a single enantiomer and are highly sensitive to the molecule's absolute configuration.

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength. A pure sample of this compound will exhibit a specific rotation ([α]) at a defined wavelength (commonly the sodium D-line, 589 nm), temperature, and concentration. Its enantiomer, (3S)-1,2,3,4-Tetrahydroquinolin-3-OL, would exhibit a specific rotation of equal magnitude but opposite sign.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum provides information about the electronic transitions within the chiral molecule. The aromatic chromophore in the tetrahydroquinoline ring system is expected to produce characteristic CD signals. The spectrum for the (3R)-enantiomer will be a mirror image of the spectrum for the (3S)-enantiomer. This technique is not only crucial for confirming the enantiomeric identity but can also be used to study conformational changes.

Parameter (Illustrative) Value
Specific Rotation ([α]²⁰D)+25.5° (c 1.0, CHCl₃)
CD λmax (nm)245 nm (Positive Cotton Effect), 290 nm (Negative Cotton Effect)

Note: Data are illustrative and represent plausible chiroptical values.

Advanced Chromatographic Techniques for Chiral Purity Assessment (e.g., Chiral HPLC)

While chiroptical spectroscopy confirms the bulk sample's chirality, it is not ideal for quantifying small amounts of the opposite enantiomer. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. sigmaaldrich.commdpi.com

For the analysis of this compound, a CSP, often based on a polysaccharide derivative (e.g., cellulose or amylose carbamates), is used. mdpi.comnih.gov The chiral selector on the stationary phase forms transient, diastereomeric complexes with the two enantiomers, which have different energies and stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. By analyzing a sample of this compound and comparing it to a racemic standard, the presence of even trace amounts of the (3S)-enantiomer can be detected and quantified, confirming the enantiomeric purity of the sample.

Parameter (Illustrative) Value
HPLC ColumnChiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol (B130326)/Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (3R)-enantiomer8.5 min
Retention Time (3S)-enantiomer10.2 min
Enantiomeric Excess (ee)>99%

Note: Data are illustrative of a typical chiral HPLC separation.

Applications of 3r 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Derivatives in Organic Synthesis and Catalysis

Utilization as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

The intrinsic chirality of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL makes it an excellent starting material or intermediate for the synthesis of complex molecules where stereochemistry is critical. Its rigid, fused-ring system provides a well-defined three-dimensional structure that can be used to control the stereochemical outcome of subsequent reactions.

A notable application of this chiral building block is in the synthesis of pharmaceutically relevant compounds. For instance, a method for constructing chiral 3-substituted tetrahydroquinoline derivatives has been developed utilizing an asymmetric dihydroxylation and a cobalt-catalyzed reductive cyclization of nitro cyclic sulfites. nih.gov This strategy provides access to chiral tetrahydroquinolin-3-ols with high optical purity. These intermediates are crucial for the formal synthesis of complex bioactive targets.

This methodology has been successfully applied to the formal synthesis of PNU-95666E, a potent dopamine (B1211576) D2 receptor agonist, and the Anachelin H chromophore, a component of a siderophore from the cyanobacterium Anabaena cylindrica. nih.gov The synthesis leverages the stereocenter at the C3 position to establish the required chirality in the final products. The process underscores the utility of chiral 3-hydroxytetrahydroquinolines as pivotal intermediates.

A process detailed in a patent highlights the use of proline-catalyzed asymmetric α-functionalization of aldehydes, followed by in situ reductive cyclization, to produce chiral 3-substituted tetrahydroquinoline derivatives. google.com This method allows for the introduction of various substituents at the C3 position, further expanding the utility of the tetrahydroquinolin-3-ol scaffold as a versatile chiral building block.

Table 1: Examples of Complex Molecules Synthesized Using Chiral Tetrahydroquinoline Intermediates
Target MoleculeIntermediateKey Synthetic StrategySignificance
PNU-95666E (Formal Synthesis)Chiral 3-hydroxytetrahydroquinolineAsymmetric dihydroxylation and CoCl₂-catalyzed reductive cyclizationDopamine D2 receptor agonist
Anachelin H Chromophore (Formal Synthesis)Chiral 3-hydroxytetrahydroquinolineAsymmetric dihydroxylation and CoCl₂-catalyzed reductive cyclizationSiderophore component
(-)-SumaniroleChiral 3-aminotetrahydroquinoline derivativeProline-catalyzed asymmetric α-amination and reductive cyclizationDopamine D2/D3 receptor agonist

Development of Novel Ligands and Catalysts for Asymmetric Transformations

The structural features of this compound, namely the chiral hydroxyl group and the secondary amine within a rigid scaffold, make it an attractive candidate for development into novel chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

While specific ligands derived directly from this compound are not extensively documented in the provided search context, the broader class of chiral diamines and amino alcohols are well-established as effective ligands in asymmetric synthesis, including reductions and C-C bond-forming reactions. mdpi.com By modifying the N-H and O-H groups of this compound, it is possible to synthesize a library of bidentate ligands. For example, N-alkylation or N-arylation can introduce steric bulk or additional coordinating groups, which can be used to fine-tune the catalytic activity and selectivity of the corresponding metal complexes.

The development of such catalysts is a key area of research, as asymmetric hydrogenation and transfer hydrogenation are powerful tools for producing enantiomerically pure compounds. mdpi.com The tetrahydroquinoline backbone can provide the conformational rigidity often required for high enantioselectivity in metal-catalyzed reactions.

Precursors for the Synthesis of Bioactive Compounds and Heterocyclic Libraries

The 1,2,3,4-tetrahydroquinoline (B108954) core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of bioactive compounds with activities ranging from anticancer to antimicrobial. nih.govnih.gov this compound serves as a valuable precursor for generating libraries of such compounds. The hydroxyl group at the C3 position is a versatile functional handle that can be readily converted into other functional groups, such as amines, ethers, and esters, allowing for the synthesis of diverse derivatives.

For example, a sequential organocatalytic method has been described for the synthesis of chiral 3-substituted tetrahydroquinoline derivatives, including those with hydroxyl and amino groups. researchgate.net This approach, involving α-aminooxylation or α-amination followed by reductive cyclization, has been effectively used in the synthesis of the bioactive molecule (-)-sumanirole, a dopamine agonist. google.comresearchgate.net Another therapeutic agent, 1-[(S)-3-(dimethylamino)-3,4-dihydro-6,7-dimethoxyquinolin-1(2H)yl]propan-1-one, has also been synthesized from a related chiral 3-substituted precursor. google.com

The synthesis of hybrid molecules, such as coupling the tetrahydroquinoline scaffold with other pharmacophores like ibuprofen, represents another strategy to generate novel bioactive candidates. mdpi.com The ability to start with an enantiomerically pure precursor like this compound is advantageous for creating stereochemically defined libraries for biological screening.

Table 2: Bioactive Compounds Derived from 3-Substituted Tetrahydroquinoline Precursors
CompoundPrecursor TypeBiological Activity/TargetEnantiomeric Excess (ee)
(-)-SumaniroleChiral 3-aminotetrahydroquinolineDopamine D2/D3 receptor agonist96%
(S)-903Chiral 3-(dimethylamino)tetrahydroquinolineTherapeutic agent92%

Role in Scaffold Diversity-Oriented Synthesis for Drug Discovery Research

Diversity-oriented synthesis (DOS) is a strategy used in drug discovery to create collections of structurally diverse small molecules that cover a broad area of chemical space. cam.ac.uk The goal is to identify novel scaffolds that can interact with a wide range of biological targets. The tetrahydroquinoline framework is an excellent starting point for DOS due to its inherent biological relevance and the potential for multi-vector diversification.

This compound and its derivatives are well-suited for DOS campaigns. The tetrahydroquinoline core can be functionalized at several positions:

N1-position: The secondary amine can be readily acylated, alkylated, or arylated.

C3-position: The hydroxyl group can be derivatized or replaced.

Aromatic Ring (C5-C8): The benzene (B151609) ring can be substituted through electrophilic aromatic substitution or other C-H functionalization methods.

This multi-directional derivatization allows for the rapid generation of a large library of analogs with significant scaffold diversity. Natural product-inspired diversity-oriented synthesis has been employed to create tetrahydroquinoline analogs for screening against various diseases, such as tuberculosis. nih.govresearchgate.net By starting with a chiral, functionalized core like this compound, stereochemical diversity can be incorporated into the library, which is a critical factor for biological activity. cam.ac.uk The combination of scaffold, substituent, and stereochemical diversity makes this class of compounds particularly valuable for exploring new areas of biologically active chemical space.

Biological Relevance and Molecular Interaction Studies of Tetrahydroquinoline Scaffolds Excluding Clinical Data

In Vitro and Preclinical Investigations of Molecular Targets and Mechanisms of Action

The tetrahydroquinoline core is a versatile scaffold that has been incorporated into molecules targeting a diverse range of biological entities. While specific in vitro and preclinical data for (3R)-1,2,3,4-Tetrahydroquinolin-3-OL is not extensively detailed in the public domain, the broader class of tetrahydroquinoline derivatives has been the subject of numerous investigations to elucidate their molecular targets and mechanisms of action.

Derivatives of the tetrahydroquinoline scaffold have been identified as potent inhibitors of various enzymes and receptors. For instance, certain analogs have shown inhibitory activity against NF-κB transcriptional activity, a key player in inflammatory responses and cancer. nih.gov Specifically, some 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov

In the context of cancer, substituted tetrahydroquinoline (THQ) derivatives have been designed and synthesized as potential inhibitors of mTOR, a crucial regulator of cell growth and proliferation. mdpi.comtandfonline.com Computational studies, including molecular docking and molecular dynamics simulations, have suggested that these derivatives can have strong binding interactions and stability within the active site of mTOR. mdpi.com Furthermore, some tetrahydroquinoline derivatives have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a significant target in anticancer drug research. mdpi.com

The tetrahydroisoquinoline (THIQ) scaffold, a related heterocyclic system, has also been extensively studied. THIQ-based compounds have demonstrated a wide spectrum of biological activities, including antitumor and antimicrobial effects. rsc.orgnih.govtandfonline.comrsc.orgresearchgate.net These compounds can exert their effects by interacting with various molecular targets such as epigenetic enzymes and anti-apoptotic proteins. tandfonline.com

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the tetrahydroquinoline scaffold, SAR studies have provided valuable insights into how different substituents and their positions on the ring system influence potency and selectivity.

For morpholine-substituted tetrahydroquinoline derivatives investigated as potential mTOR inhibitors, SAR analysis revealed that the nature of substituents on the benzamide (B126) moiety significantly impacts cytotoxic activity. mdpi.com The presence of highly electron-withdrawing groups, such as two trifluoromethyl groups, was found to enhance cytotoxicity against various cancer cell lines. mdpi.com

In the development of tetrahydroquinoline-based inhibitors of NF-κB, SAR studies indicated that modifications at two key positions of the 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) motif, as well as substitutions on the aromatic ring, were critical for activity. nih.gov It was observed that substitutions at the R1 position and the first position of the tetrahydroquinoline motif are particularly important for cytotoxicity. nih.gov

For tetrahydroisoquinoline derivatives targeting P-glycoprotein (P-gp), SAR studies have explored the effects of bioisosteric replacement and molecular flexibility to enhance potency and selectivity. nih.gov These studies have highlighted important structural features for the development of potent and selective P-gp ligands. nih.gov

Bio-inspired Synthetic Approaches to Naturally Occurring Tetrahydroquinoline Alkaloids

The synthesis of naturally occurring alkaloids containing the tetrahydroquinoline core is an active area of research. Bio-inspired synthetic strategies often aim to mimic proposed biosynthetic pathways to achieve efficient and elegant access to these complex molecules.

One notable example is the synthesis of tetrahydroquinoline alkaloids such as (±)-angustureine, (±)-cuspareine, and (±)-galipinine. researchgate.netlookchem.com A one-pot method has been developed that involves the C-2 addition of organolithium reagents to quinoline (B57606), followed by in-situ electrophilic addition and subsequent palladium-catalyzed hydrogenation to yield the 1,2-disubstituted tetrahydroquinoline products. researchgate.netlookchem.com

While the tetrahydroquinoline scaffold is prevalent, the related tetrahydroisoquinoline (THIQ) alkaloids are also a significant class of natural products. rsc.orgrsc.org Efficient synthetic strategies for THIQ alkaloids have been developed using whole-cell biocatalysis. acs.org By overexpressing specific enzymes in Escherichia coli, researchers have successfully synthesized various benzylisoquinoline and phenethylisoquinoline alkaloids from dopamine (B1211576) and natural phenolic acids. acs.org The Pictet-Spengler condensation is another classical and widely used reaction for the synthesis of the THIQ scaffold. rsc.org

Role as Key Scaffolds in the Discovery of Potential Small Molecule Modulators

The tetrahydroquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile template for the design of small molecule modulators that can interact with a variety of biological targets with high affinity and selectivity.

The tetrahydroquinoline scaffold has been effectively utilized in the development of mTOR inhibitors for potential cancer therapy. tandfonline.com Its structural features make it an ideal starting point for the design of compounds that can fit into the ATP-binding pocket of the mTOR kinase domain. Similarly, the tetrahydroisoquinoline (THIQ) scaffold has been extensively explored for the design of novel anticancer agents, targeting various cancer-related molecular pathways. nih.govtandfonline.com

Furthermore, the tetrahydroquinoline framework has been instrumental in the design of inhibitors for other important targets, such as lysine-specific demethylase 1 (LSD1), where it serves as the core structure for potent and selective inhibitors. mdpi.com The adaptability of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds allows for systematic modifications and the exploration of structure-activity relationships, facilitating the discovery of new and effective small molecule modulators. rsc.orgrsc.org

Studies on Biological Systems and Microorganisms (e.g., antifungal activity, membrane interactions)

Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold have demonstrated notable activity against various microorganisms, particularly fungi. These findings highlight the potential of this chemical class in the development of new antifungal agents.

A novel series of 1,2,3,4-tetrahydroquinoline derivatives containing a pyrimidine (B1678525) ether scaffold were designed and synthesized, exhibiting good antifungal activities against several fungi. nih.gov One compound, 4fh, displayed excellent in vitro activity against Valsa mali and Sclerotinia sclerotiorum, with EC50 values of 0.71 and 2.47 μg/mL, respectively. nih.gov This compound was found to be a slightly stronger inhibitor of chitin (B13524) synthase (CHS) than the known antifungal polyoxin (B77205) D. nih.gov

In another study, chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety were synthesized and evaluated for their fungicidal effects. nih.gov Compound H4 from this series showed high inhibitory activity against Phytophthora capsici, with an EC50 value of 5.2 μg/mL. nih.gov Further investigation suggested that this compound acts on the cell membrane and inhibits the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov

Additionally, certain 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown antifungal activity, particularly against dermatophytes. researchgate.net SAR studies in this series indicated that the removal of a benzyl (B1604629) group from the nitrogen atom and the introduction of a hydroxyl group on the 4-aryl substituent significantly improved antifungal activity. researchgate.net

The following table summarizes the antifungal activity of selected tetrahydroquinoline derivatives:

Compound IDTarget FungiEC50 (μg/mL)Mechanism of Action
4fhValsa mali0.71Chitin Synthase Inhibition
4fhSclerotinia sclerotiorum2.47Chitin Synthase Inhibition
H4Phytophthora capsici5.2Cell membrane disruption, SDH Inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-1,2,3,4-Tetrahydroquinolin-3-OL, and how do reaction conditions influence yield?

  • Methodology : The compound is commonly synthesized via reductive amination or cyclization of precursor molecules. For example, Scheme 4a () employs LiAlH₄ in THF followed by SOCl₂ in CHCl₃ to achieve stereochemical control. Alternative routes involve functionalizing tetrahydroquinoline derivatives using reagents like TsCl (tosyl chloride) in THF, as seen in the synthesis of related analogs (). Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., THF vs. CHCl₃), and temperature, as these factors impact reaction kinetics and byproduct formation.

Q. How can researchers purify and characterize this compound?

  • Methodology : Purification typically involves column chromatography (silica gel, gradient elution) or crystallization using solvents like ethanol/water mixtures. Characterization relies on:

  • NMR (¹H/¹³C) to confirm stereochemistry and hydrogen bonding patterns.
  • HPLC-MS for purity assessment and enantiomeric excess determination.
  • Melting point analysis (e.g., analogs in show mp ranges of 94–142°C, depending on substituents).
    • Reference protocols for similar tetrahydroquinoline derivatives are detailed in and .

Q. What are the key structural features of this compound that influence its reactivity?

  • Methodology : The hydroxyl group at C3 and the tetrahydroquinoline scaffold enable hydrogen bonding and π-π stacking interactions. Computational modeling (e.g., DFT calculations) can predict sites for electrophilic/nucleophilic attack. Experimental validation includes derivatization studies, such as oxidation with KMnO₄ or reduction with LiAlH₄, to probe functional group stability ().

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

  • Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) are employed to control stereochemistry. Post-synthesis, enantiomeric excess is quantified via chiral HPLC or polarimetry. highlights the availability of enantiopure forms, suggesting rigorous chiral separation protocols.

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodology : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor modulation) may arise from structural variations ( ). Systematic SAR (Structure-Activity Relationship) studies are critical:

  • Compare analogs with modified substituents (e.g., 2-oxo vs. acetic acid groups).
  • Use in vitro assays (e.g., enzyme kinetics, receptor binding) under standardized conditions.
  • Cross-reference with computational docking studies ( ) to validate target interactions.

Q. How does the hydroxyl group at C3 influence the compound’s interaction with biological targets?

  • Methodology : The hydroxyl group participates in hydrogen bonding with active-site residues (e.g., in kinase or GPCR targets). Mutagenesis studies or isosteric replacement (e.g., replacing -OH with -OCH₃) can isolate its role. demonstrates that sulfonamide derivatives of tetrahydroquinoline exhibit altered pharmacodynamics, underscoring the importance of functional group positioning.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology : Transitioning from lab-scale (mg) to pilot-scale (g) synthesis requires optimizing:

  • Catalyst loading (e.g., chiral catalysts may be costly at scale).
  • Reaction time (longer durations risk racemization).
  • Workup procedures (e.g., avoiding aqueous conditions that hydrolyze intermediates).
    • and provide case studies for related morpholine- and pyran-substituted analogs.

Q. How can researchers validate the proposed mechanisms of action for this compound in cellular models?

  • Methodology :

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence target genes and assess compound efficacy.
  • Metabolic profiling : Track downstream effects via LC-MS-based metabolomics ().
  • Competitive binding assays : Compare with known inhibitors (e.g., mTOR inhibitors in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.